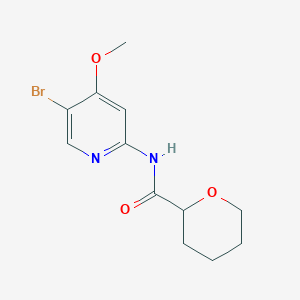
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine and methoxy groups on the pyridine ring can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The starting materials for this synthesis are often commercially available pyridine derivatives, which are then subjected to cross-coupling reactions with appropriate boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions would be optimized to ensure high yield and purity of the final product. This might include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the bromine atom would yield a hydrogen-substituted derivative.
Applications De Recherche Scientifique
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the biological activity of pyridine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups can enhance its binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)oxane-2-carboxamide: Lacks the bromine and methoxy groups, which can result in different reactivity and biological activity.
N-(5-bromo-2-methylpyridin-3-yl)oxane-2-carboxamide: Contains a methyl group instead of a methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide is unique due to the presence of both bromine and methoxy groups on the pyridine ring. These functional groups can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
IUPAC Name |
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-17-10-6-11(14-7-8(10)13)15-12(16)9-4-2-3-5-18-9/h6-7,9H,2-5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKZYJXKRMCDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)NC(=O)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-6-methoxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B7411880.png)
![1,1-Dioxo-4-[[(5-phenylfuran-2-yl)methylamino]methyl]thian-4-ol](/img/structure/B7411888.png)
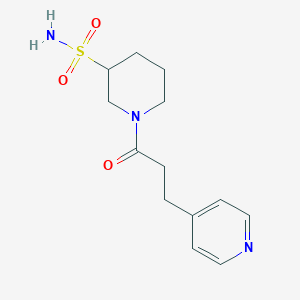
![1-[1-(2,3-Dimethylphenyl)ethyl]-3-[(2,5-dimethylpyrazol-3-yl)methyl]urea](/img/structure/B7411922.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-5,8-difluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7411925.png)
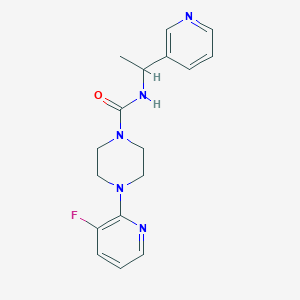

![3-methoxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]piperidine-1-carboxamide](/img/structure/B7411944.png)
![N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2H-triazole-4-carboxamide](/img/structure/B7411955.png)
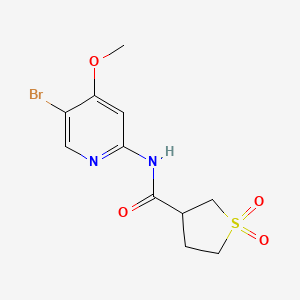

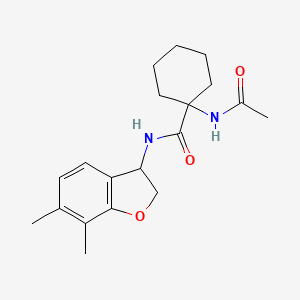
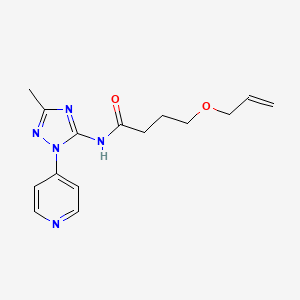
![2,2-dimethyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7411981.png)
